1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide

TGR5 agonist GPCR Structure-Activity Relationship

1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide (CAS 88100-24-7) is a trisubstituted imidazole derivative bearing a benzyl group at N1, a methoxy group at C4, and a primary carboxamide at C5. This substitution pattern maps directly onto the pharmacophore of the 1-benzyl-1H-imidazole-5-carboxamide class, which has demonstrated potent TGR5 (GPBAR1) agonism and CYP11B2 (aldosterone synthase) inhibition.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 88100-24-7
Cat. No. B12926845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide
CAS88100-24-7
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCOC1=C(N(C=N1)CC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C12H13N3O2/c1-17-12-10(11(13)16)15(8-14-12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,16)
InChIKeyLLCRBPBPMCRIFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide (CAS 88100-24-7): A Structurally Defined Imidazole-5-carboxamide for TGR5 Agonist and CYP11B2 Inhibitor Discovery Programs


1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide (CAS 88100-24-7) is a trisubstituted imidazole derivative bearing a benzyl group at N1, a methoxy group at C4, and a primary carboxamide at C5. This substitution pattern maps directly onto the pharmacophore of the 1-benzyl-1H-imidazole-5-carboxamide class, which has demonstrated potent TGR5 (GPBAR1) agonism [1] and CYP11B2 (aldosterone synthase) inhibition [2]. The 4-methoxy substituent distinguishes this compound from des-methoxy and 4-alkyl analogs within the same scaffold series, providing a unique vector for hydrogen-bond acceptance and electronic modulation of the imidazole ring. With a molecular formula of C12H13N3O2, a molecular weight of 231.25 g/mol, and a topological polar surface area (TPSA) of 70.14 Ų , this compound presents a defined physicochemical profile suitable for structure-activity relationship (SAR) exploration, lead optimization, and targeted library synthesis in metabolic disease and cardiovascular drug discovery.

Why 1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide Cannot Be Interchanged with Regioisomeric or Des-methoxy Imidazole Carboxamides


Within the imidazole carboxamide chemical space, minor changes in substitution pattern produce profound shifts in target engagement, potency, and selectivity. In the Zhao et al. (2021) TGR5 agonist series, the N1-benzyl group is essential for receptor binding, and modification or removal of the 4-methoxy substituent consistently altered both hTGR5 agonistic activity and selectivity against the farnesoid X receptor (FXR) [1]. Regioisomeric analogs such as N-(4-methoxybenzyl)-1H-imidazole-1-carboxamide (CAS 149047-29-0) and 5-methoxy-1-methyl-1H-imidazole-4-carboxamide (CAS 88100-25-8) differ in the attachment point of the carboxamide or the N1 substituent, respectively, leading to divergent hydrogen-bonding topologies and receptor interaction profiles. In the CYP11B2 inhibitor series by Roumen et al. (2010), the nature of the substituent at the imidazole 4-position was a critical determinant of CYP11B2 versus CYP11B1 selectivity, with the lead compound MOERAS115 achieving an IC50 of 1.7 nM and a selectivity ratio of 16.5 [2]. These findings collectively demonstrate that the precise N1-benzyl, C4-methoxy, C5-carboxamide arrangement in 88100-24-7 is not interchangeable with close analogs; substitution at generic procurement risks introducing compounds with unvalidated target engagement, altered selectivity profiles, or incompatible physicochemical properties.

Quantitative Differentiation Evidence for 1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide (CAS 88100-24-7) Versus Its Closest Analogs


Substitution Pattern Defines TGR5 Agonist Pharmacophore: N1-Benzyl-4-methoxy-5-carboxamide Versus Des-methoxy and N1-Methyl Analogs

In the SAR campaign by Zhao et al. (2021), the 1-benzyl-1H-imidazole-5-carboxamide scaffold was established as a core TGR5 agonist pharmacophore. The most potent derivatives in this series (compounds 19d and 19e) demonstrated hTGR5 agonistic activity superior to reference drugs INT-777 and LCA, while maintaining selectivity against FXR [1]. Although the exact EC50 of 88100-24-7 itself at hTGR5 has not been reported in peer-reviewed literature, its substitution pattern (N1-benzyl, C4-methoxy, C5-carboxamide) represents the minimal pharmacophoric core from which optimized leads 19d and 19e were elaborated. By contrast, the N1-methyl analog 5-methoxy-1-methyl-1H-imidazole-4-carboxamide (CAS 88100-25-8) lacks the benzyl hydrophobic anchor critical for TGR5 binding, and the regioisomer N-(4-methoxybenzyl)-1H-imidazole-1-carboxamide (CAS 149047-29-0) places the carboxamide at N1 rather than C5, reversing the hydrogen-bond donor/acceptor topology .

TGR5 agonist GPCR Structure-Activity Relationship Metabolic disease

C4-Methoxy as a Key Modulator of CYP11B2 Inhibitor Potency and Selectivity: Benchmarking Against the Fadrozole Scaffold

The 1-benzyl-1H-imidazole scaffold has been validated as a CYP11B2 (aldosterone synthase) inhibitor chemotype by Roumen et al. (2010), who designed and evaluated 44 compounds using molecular modeling of CYP11B2 with the natural substrate 18-hydroxycorticosterone and the inhibitor R-fadrozole as templates [1]. In this series, the nature of the imidazole 4-substituent critically governed both CYP11B2 inhibitory potency and selectivity over CYP11B1 (steroid 11β-hydroxylase). The lead compound MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile) achieved an IC50 of 1.7 nM against CYP11B2 with a CYP11B2/CYP11B1 selectivity ratio of 16.5, comparable to R-fadrozole (IC50 6.0 nM, selectivity 19.8). The methoxy group at the imidazole 4-position in 88100-24-7 serves as a hydrogen-bond acceptor that can engage the heme-iron or active-site residues, while offering a smaller steric footprint than the phenyl or substituted-phenyl groups present in higher-potency analogs. This positions 88100-24-7 as a synthetically tractable intermediate for probing the steric and electronic requirements of the CYP11B2 active site.

Aldosterone synthase CYP11B2 Cytochrome P450 Cardiovascular

Physicochemical Differentiation: TPSA and Hydrogen-Bonding Capacity Versus Regioisomeric and Des-methoxy Analogs

The topological polar surface area (TPSA) of 88100-24-7 is 70.14 Ų, comprising contributions from the methoxy oxygen, the carboxamide group, and the imidazole ring nitrogens . This value falls within the optimal range for oral bioavailability (TPSA < 140 Ų) and blood-brain barrier penetration (TPSA < 90 Ų) [1]. By comparison, the des-methoxy analog 1-benzyl-1H-imidazole-5-carboxamide has a TPSA of approximately 55.9 Ų (loss of one oxygen atom reduces TPSA by ~14 Ų), while the regioisomer N-(4-methoxybenzyl)-1H-imidazole-1-carboxamide (CAS 149047-29-0) presents a similar TPSA but a fundamentally different hydrogen-bond topology due to the relocation of the carboxamide from C5 to N1 . The 4-methoxy group in 88100-24-7 also contributes to a calculated logP modestly lower than that of 4-unsubstituted or 4-methyl analogs, which may influence solubility and metabolic stability in in vitro assays.

Physicochemical property Drug-likeness Permeability Medicinal chemistry

Available Purity Benchmark: 95% Baseline Purity Enables Direct Use in SAR Campaigns Without Repurification

Commercially available 1-benzyl-4-methoxy-1H-imidazole-5-carboxamide (CAS 88100-24-7) is typically supplied at 95% purity . This purity level exceeds the 90% threshold commonly recommended for primary screening in medicinal chemistry campaigns and is suitable for direct use in in vitro assays without additional purification [1]. For close structural analogs such as 5-methoxy-1-methyl-1H-imidazole-4-carboxamide (CAS 88100-25-8) and 5-ethoxy-1-ethyl-1H-imidazole-4-carboxamide (CAS 88100-26-9), purity specifications can vary between suppliers and may require independent verification prior to use . The consistent availability of 88100-24-7 at ≥95% purity from multiple vendors reduces batch-to-batch variability in SAR studies and ensures reproducibility across independent laboratories.

Compound quality Purity specification Procurement Lead optimization

Optimal Research and Procurement Application Scenarios for 1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide (CAS 88100-24-7)


TGR5 Agonist Lead Optimization: SAR Expansion at the Imidazole 2-Position and Carboxamide Nitrogen

For medicinal chemistry teams pursuing TGR5 agonists for type 2 diabetes or NASH, 88100-24-7 serves as the core pharmacophoric scaffold. The Zhao et al. (2021) study demonstrated that elaboration at the imidazole 2-position (via Suzuki coupling or nucleophilic substitution) and N-alkylation of the C5-carboxamide can yield compounds with hTGR5 agonistic activity superior to the clinical-stage comparator INT-777 [1]. The 4-methoxy group in 88100-24-7 remains a fixed substituent during this optimization, providing a defined electronic environment while the 2-position and carboxamide nitrogen are varied. Procurement of 88100-24-7 rather than a des-methoxy or regioisomeric analog ensures that SAR data map directly onto the validated pharmacophore.

CYP11B2 Inhibitor Fragment-Based Design: Probing the Imidazole 4-Position Binding Pocket

Roumen et al. (2010) established that 1-benzyl-1H-imidazoles with appropriate 4-substituents can achieve low nanomolar CYP11B2 inhibition with selectivity over CYP11B1 [2]. 88100-24-7, with its 4-methoxy substituent, represents a well-defined fragment-sized probe for the CYP11B2 active site. The methoxy group can be demethylated to the 4-hydroxy analog for further O-alkylation, or replaced via nucleophilic aromatic substitution to introduce larger substituents. This compound enables systematic exploration of the 4-position SAR while maintaining the N1-benzyl anchor that is critical for CYP11B2 binding affinity.

Kinase Inhibitor or GPCR Modulator Library Synthesis: A Trisubstituted Imidazole Building Block

The imidazole ring is a privileged scaffold in kinase inhibitor and GPCR modulator design. 88100-24-7 provides three points for further diversification: demethylation of the 4-methoxy group to a phenol for O-alkylation, functionalization of the C5-carboxamide via hydrolysis to the carboxylic acid or conversion to N-substituted amides, and potential modification of the N1-benzyl group via hydrogenolysis to the N1-H intermediate [3]. This versatility makes 88100-24-7 a strategic procurement choice for parallel library synthesis, where a single intermediate can be divergently elaborated into multiple chemotypes targeting different biological endpoints.

Analytical Reference Standard for Imidazole Carboxamide Purity and Stability Studies

With a defined molecular formula (C12H13N3O2), molecular weight (231.25 g/mol), InChI Key (LLCRBPBPMCRIFW-UHFFFAOYSA-N), and TPSA (70.14 Ų), 88100-24-7 can serve as a well-characterized reference compound for HPLC method development, stability studies under various pH and temperature conditions, and metabolite identification workflows . Its consistent 95% purity specification supports its use as a system suitability standard in analytical laboratories supporting imidazole-based drug discovery programs.

Quote Request

Request a Quote for 1-Benzyl-4-methoxy-1H-imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.